7-Heptyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
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Overview
Description
7-Heptyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione is a synthetic compound with the molecular formula C17H28N4O2S It belongs to the class of purine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Heptyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptyl bromide, isobutyl mercaptan, and 3-methylxanthine.
Alkylation: The first step involves the alkylation of 3-methylxanthine with heptyl bromide in the presence of a base, such as potassium carbonate, to form 7-heptyl-3-methylxanthine.
Thioether Formation: The next step is the reaction of 7-heptyl-3-methylxanthine with isobutyl mercaptan in the presence of a suitable catalyst, such as triethylamine, to form 7-heptyl-8-isobutylsulfanyl-3-methylxanthine.
Cyclization: Finally, the compound undergoes cyclization under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Heptyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylsulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Amines, alkoxides; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
7-Heptyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Heptyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or phosphodiesterases, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-Heptyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure but with an isopropyl group instead of an isobutyl group.
8-Butylsulfanyl-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a butyl group instead of an isobutyl group.
Uniqueness
7-Heptyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
303969-06-4 |
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Molecular Formula |
C17H28N4O2S |
Molecular Weight |
352.5g/mol |
IUPAC Name |
7-heptyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-21-13-14(18-17(21)24-11-12(2)3)20(4)16(23)19-15(13)22/h12H,5-11H2,1-4H3,(H,19,22,23) |
InChI Key |
BJXJYSFJFJFCAT-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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